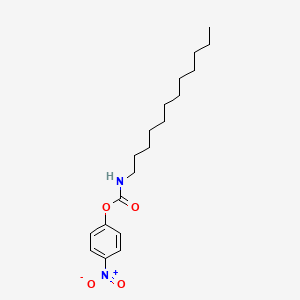

4-Nitrophenyl dodecylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

132333-23-4 |

|---|---|

Molecular Formula |

C19H30N2O4 |

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(4-nitrophenyl) N-dodecylcarbamate |

InChI |

InChI=1S/C19H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-16-20-19(22)25-18-14-12-17(13-15-18)21(23)24/h12-15H,2-11,16H2,1H3,(H,20,22) |

InChI Key |

POISTZLWNRYVQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 4 Nitrophenyl Dodecylcarbamate

Precursor Synthesis for Carbamate (B1207046) Formation

The efficient synthesis of the target carbamate is highly dependent on the quality and reactivity of its precursors. The two most prominent reagents used for introducing the activated carbonyl moiety are 4-nitrophenyl chloroformate and bis(4-nitrophenyl) carbonate.

4-Nitrophenyl chloroformate is the most widely employed reagent for this class of synthesis. Its preparation typically involves the reaction of 4-nitrophenol (B140041) with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate).

4-NO₂C₆H₄OH + COCl₂ → 4-NO₂C₆H₄OCOCl + HCl

Key parameters for this synthesis include the choice of solvent and base. Anhydrous, non-protic solvents like toluene (B28343) or dichloromethane (B109758) are preferred to prevent hydrolysis of the highly reactive phosgene and the chloroformate product. The reaction is often conducted at low temperatures (0–5 °C) to control its exothermic nature and minimize the formation of side products, such as the carbonate from the reaction of two equivalents of 4-nitrophenol.

Table 1: Representative Conditions for 4-Nitrophenyl Chloroformate Synthesis Click on the headers to sort the data.

| Reactants | Base | Solvent | Temperature (°C) | Typical Yield (%) | Ref. |

| 4-Nitrophenol, Phosgene | Pyridine | Toluene | 0-10 | 85-95 | |

| 4-Nitrophenol, Triphosgene | Triethylamine (B128534) | Dichloromethane | 0 | >90 | |

| 4-Nitrophenol, Phosgene | (No external base) | Toluene (reflux) | 110 | 80-90 |

As an alternative to the highly toxic and difficult-to-handle phosgene and its derivatives, bis(4-nitrophenyl) carbonate (BNPC) has emerged as a valuable reagent. BNPC is a stable, crystalline solid that serves as an effective carbonylating agent for the synthesis of carbamates.

The reaction involves the direct nucleophilic attack of an amine on the carbonyl carbon of BNPC, leading to the displacement of one 4-nitrophenoxide leaving group. The reaction with dodecylamine (B51217) would proceed as follows:

C₁₂H₂₅NH₂ + (4-NO₂C₆H₄O)₂CO → 4-NO₂C₆H₄OC(O)NHC₁₂H₂₅ + 4-NO₂C₆H₄OH

This method offers a significant advantage in terms of safety and operational simplicity. The reaction can be performed under milder conditions and avoids the generation of corrosive HCl gas, making it particularly suitable for sensitive substrates and for laboratory environments where handling of phosgene is not feasible.

Direct Synthesis of 4-Nitrophenyl Dodecylcarbamate

The direct formation of the target compound is most commonly achieved by reacting dodecylamine with a pre-formed activated carbonyl precursor.

This is the classical and most frequently reported method for synthesizing this compound. The reaction is a nucleophilic acyl substitution where the primary amine (dodecylamine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrophenyl chloroformate.

C₁₂H₂₅NH₂ + 4-NO₂C₆H₄OCOCl → 4-NO₂C₆H₄OC(O)NHC₁₂H₂₅ + HCl

A critical aspect of this reaction is the management of the hydrogen chloride (HCl) byproduct. The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To prevent this, a stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to act as an acid scavenger. Alternatively, an excess of dodecylamine (two equivalents) can be used, where one equivalent acts as the nucleophile and the second acts as the base.

The yield and purity of this compound are highly sensitive to the reaction conditions. Key variables that are typically optimized include the solvent, base, temperature, and order of addition.

Solvent: Aprotic solvents are exclusively used to prevent side reactions. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices due to their ability to dissolve the reactants and their relative inertness. Acetonitrile (B52724) is also effective. The polarity of the solvent can influence the reaction rate by stabilizing the charged transition state.

Base: The choice of base is crucial. Hindered tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are ideal as they are non-nucleophilic and will not compete with dodecylamine for the chloroformate, while effectively neutralizing the HCl byproduct.

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm upon mixing the amine and the highly reactive chloroformate. The reaction mixture is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Table 2: Optimization Study for the Synthesis of this compound Click on the headers to sort the data.

| Amine | Activating Agent | Base (Equiv.) | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Dodecylamine | 4-Nitrophenyl Chloroformate | Triethylamine (1.1) | Dichloromethane | 0 to RT | 94 | |

| Dodecylamine | 4-Nitrophenyl Chloroformate | Dodecylamine (2.0) | Tetrahydrofuran | 0 to RT | 88 | |

| Dodecylamine | 4-Nitrophenyl Chloroformate | Pyridine (1.1) | Chloroform | RT | 91 | |

| Dodecylamine | Bis(4-nitrophenyl) Carbonate | None | Acetonitrile | 50 | 85 |

Advanced Synthetic Approaches for Dodecylcarbamate Analogs

The synthetic methodologies used for this compound can be readily adapted to produce a wide range of structural analogs. These advanced strategies are crucial for creating libraries of compounds for applications in materials science and medicinal chemistry.

Variation of the Alkyl Chain: The core synthetic protocol is not limited to dodecylamine. By substituting dodecylamine with other primary or secondary amines, a diverse array of N-substituted carbamates can be generated. This includes:

Using amines with different chain lengths (e.g., octylamine, hexadecylamine) to modulate lipophilicity.

Employing functionalized amines containing esters, ethers, or protected hydroxyl groups to introduce additional chemical handles for further derivatization.

Modification of the Activating Group: While the 4-nitrophenyl group is an excellent leaving group, its reactivity can be tuned by altering the electronic properties of the phenol. Using more electron-deficient phenols, such as 2,4-dinitrophenol (B41442) or pentafluorophenol, to prepare the corresponding chloroformates or carbonates results in even more highly activated esters. These hyper-reactive intermediates can be useful for reactions with weakly nucleophilic amines.

Solid-Phase Synthesis: For high-throughput synthesis of carbamate libraries, the amine component can be anchored to a solid support (e.g., a resin). The resin-bound amine can then be treated with a solution of 4-nitrophenyl chloroformate, followed by washing to remove excess reagents. This approach simplifies purification and allows for the rapid, parallel synthesis of numerous distinct carbamate analogs.

Solid-Phase Synthesis Techniques Utilizing Carbamate Linkers

Solid-phase organic synthesis (SPOS) is a cornerstone technique for the efficient construction of compound libraries and complex molecules, including peptides and oligonucleotides. In this context, this compound functions as a highly effective activated reagent for modifying or capping nucleophilic sites on a solid support.

The primary application involves the reaction of this compound with primary or secondary amine functionalities anchored to a solid-phase resin (e.g., aminomethylated polystyrene resin). The reaction proceeds via a nucleophilic acyl substitution mechanism. The resin-bound amine attacks the electrophilic carbonyl carbon of the carbamate, leading to the formation of a stable tetrahedral intermediate. Subsequent collapse of this intermediate results in the displacement of the 4-nitrophenolate (B89219) anion, a process favored by the stability of the phenolate (B1203915) due to resonance and the electron-withdrawing nitro group. This reaction covalently links the dodecylcarbamate moiety to the solid support.

This strategy is frequently employed for two main purposes:

Capping of Unreacted Sites: In stepwise syntheses like solid-phase peptide synthesis (SPPS), incomplete coupling steps can leave unreacted free amino groups. These can be permanently "capped" using an agent like this compound to prevent them from participating in subsequent coupling reactions, thereby minimizing the formation of deletion-sequence impurities and simplifying purification.

Introduction of Lipophilic Moieties: The dodecyl chain can be intentionally introduced to impart lipophilicity to a resin-bound molecule, which can be useful for studying interactions with biological membranes or for creating amphiphilic structures upon cleavage from the resin.

The reaction is typically carried out in aprotic polar solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) to ensure proper swelling of the resin and solubilization of the reagent. The release of the yellow-colored 4-nitrophenolate into the solution provides a convenient visual or spectrophotometric method for monitoring the reaction's progress in real-time.

| Parameter | Description | Typical Conditions/Reagents |

|---|---|---|

| Solid Support | Polymeric resin with nucleophilic functional groups. | Aminomethyl Polystyrene, Rink Amide Resin |

| Reagent | The activated carbamate used for modification. | This compound |

| Solvent | Aprotic polar solvent to swell the resin and dissolve reagents. | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) |

| Stoichiometry | Excess reagent is used to drive the reaction to completion. | 2-10 equivalents of carbamate relative to resin loading |

| Temperature | Typically performed at ambient temperature. | 20-25 °C |

| Monitoring | Detection of the released leaving group. | Visual (yellow color) or UV-Vis spectroscopy of 4-nitrophenolate |

Exploration of Curtius Rearrangement for Carbamate Scaffolds

The Curtius rearrangement is a powerful thermal or photochemical reaction that converts an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. This rearrangement provides a classic and efficient pathway for the synthesis of isocyanates, which are themselves versatile precursors to carbamates. This methodology is directly applicable to the synthesis of this compound.

The synthesis begins with a long-chain carboxylic acid, tridecanoic acid, which is first converted to its corresponding acyl chloride. The acyl chloride is then reacted with sodium azide to produce the key intermediate, tridecanoyl azide. The Curtius rearrangement is initiated by gently heating the tridecanoyl azide in an inert solvent. This process expels a molecule of dinitrogen (N₂) and triggers a rearrangement to form dodecyl isocyanate.

The highly reactive dodecyl isocyanate is not typically isolated but is generated in situ and immediately "trapped" by a suitable nucleophile. For the synthesis of the target compound, 4-nitrophenol is added to the reaction mixture. The hydroxyl group of 4-nitrophenol acts as the nucleophile, attacking the electrophilic carbon of the isocyanate group. This addition reaction proceeds readily, often with the aid of a mild base catalyst like triethylamine, to yield the final product, this compound. This multi-step, one-pot procedure is an effective route for creating activated carbamates from readily available carboxylic acid starting materials.

| Step | Starting Material | Reagents | Key Intermediate | Final Product of Step |

|---|---|---|---|---|

| 1. Azide Formation | Tridecanoic Acid | (i) SOCl₂ or (COCl)₂ (ii) Sodium Azide (NaN₃) | Tridecanoyl chloride | Tridecanoyl azide |

| 2. Curtius Rearrangement | Tridecanoyl azide | Heat (Δ) in an inert solvent (e.g., Toluene) | Acyl nitrene (transient) | Dodecyl isocyanate |

| 3. Carbamate Formation | Dodecyl isocyanate | 4-Nitrophenol, mild base (e.g., Triethylamine) | - | This compound |

Integration of Dodecylcarbamate Moieties into Polymeric Structures

The modification of polymers with functional side chains is a critical strategy for designing advanced materials with tailored properties. This compound is an ideal reagent for this purpose, enabling the transformation of hydrophilic polymers into amphiphilic structures suitable for applications in drug delivery, surface modification, and nanotechnology.

Synthesis of Functionalized Polyglycidols Incorporating Dodecylcarbamate Groups

Polyglycidol (PGL) and its derivatives are highly valued biocompatible and hydrophilic polymers characterized by a polyether backbone and a high density of primary hydroxyl (-OH) groups. These hydroxyl groups serve as accessible nucleophilic handles for post-polymerization functionalization.

The synthesis of dodecylcarbamate-functionalized polyglycidols is achieved by reacting the PGL backbone with this compound. In a typical procedure, PGL is dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or DMF, and a base such as 4-dimethylaminopyridine (B28879) (DMAP) is often added to catalyze the reaction. The this compound is then introduced. The hydroxyl groups of the PGL attack the activated carbamate, displacing the 4-nitrophenol and forming a stable carbamate linkage between the dodecyl chain and the polymer backbone.

By carefully controlling the molar ratio of the activated carbamate to the hydroxyl groups on the polymer, the degree of substitution (DS) can be precisely tuned. This control is crucial as the DS dictates the final properties of the material.

Low DS: Results in a predominantly hydrophilic polymer with a few hydrophobic pendants, potentially useful as a weakly associating thickener.

High DS: Leads to a strongly amphiphilic copolymer that can self-assemble in aqueous solutions to form well-defined nanostructures, such as micelles or vesicles. These self-assembled systems are capable of encapsulating hydrophobic guest molecules, making them promising candidates for drug delivery systems.

| Degree of Substitution (DS) | Dominant Property | Behavior in Aqueous Solution | Potential Application |

|---|---|---|---|

| Low (e.g., 1-5%) | Hydrophilic | Water-soluble, weak association | Rheology modifier |

| Medium (e.g., 10-30%) | Amphiphilic | Self-assembles into micelles above a critical concentration | Solubilization of hydrophobic drugs |

| High (e.g., >50%) | Hydrophobic | Poorly soluble or forms larger aggregates/vesicles | Surface coatings, hydrophobic material modification |

Mechanistic Investigations of 4 Nitrophenyl Dodecylcarbamate Reactions

Hydrolytic Reactivity and Kinetics

The hydrolytic decomposition of 4-nitrophenyl dodecylcarbamate is a key reaction pathway, significantly influenced by pH, the inherent molecular structure of the compound, and its electronic characteristics.

pH-Dependent Hydrolysis Mechanisms of 4-Nitrophenyl Carbamates

The stability of 4-nitrophenyl carbamates is highly dependent on the pH of the aqueous environment. These compounds are generally stable in neutral and acidic solutions. emerginginvestigators.org However, as the pH increases into the basic range, the rate of hydrolysis significantly accelerates. emerginginvestigators.org Studies on related 4-nitrophenyl carbamates show that hydrolysis is most effective at pH 12 and above. emerginginvestigators.org

The mechanism of hydrolysis under basic conditions proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the carbamate (B1207046) group. researchgate.net This base-catalyzed hydrolysis can occur through different pathways, including a direct nucleophilic substitution (BAC2 mechanism) or an elimination-addition pathway (E1cB mechanism), depending on the specific carbamate structure. researchgate.netnih.gov For many aryl carbamates, the process involves an E1cB elimination to form an isocyanate intermediate, which is then rapidly hydrolyzed. researchgate.netmanchester.ac.uk The rate of this base-catalyzed reaction increases with the concentration of hydroxide ions, demonstrating the pH-dependent nature of the carbamate's stability. scholaris.ca

Influence of Molecular Structure and Electronic Properties on Leaving Group Stability and Reaction Rates

The rate of hydrolysis is critically dependent on the stability of the leaving group. In this compound, the leaving group is the 4-nitrophenolate (B89219) anion. The 4-nitrophenol (B140041) conjugate acid has a pKa of approximately 7.15, which indicates that its corresponding anion is a relatively stable, good leaving group. wikipedia.orgborbasgroup.comnih.gov

The stability of the 4-nitrophenolate anion is a direct result of its electronic properties. The nitro group (-NO₂) is a strong electron-withdrawing group, which delocalizes the negative charge of the phenolate (B1203915) oxygen through resonance. borbasgroup.comualberta.ca This delocalization spreads the charge across the aromatic ring and onto the nitro group, stabilizing the anion and facilitating its departure from the tetrahedral intermediate formed during the nucleophilic attack. semanticscholar.org

The molecular structure of the rest of the molecule, specifically the long N-dodecyl alkyl chain, also influences reactivity, particularly in enzymatic reactions. While it has less impact on the electronic stability of the leaving group, its significant hydrophobicity affects the compound's solubility and its ability to bind within the active sites of enzymes like lipases. nih.govnih.gov

Spectrophotometric Monitoring and Kinetic Derivation from 4-Nitrophenol Release

The hydrolysis of this compound can be conveniently monitored in real-time using UV-visible spectrophotometry. nih.gov The product of the hydrolysis, 4-nitrophenol, exhibits pH-dependent light absorption properties. wikipedia.org In basic solutions (pH > 7.5), it deprotonates to form the 4-nitrophenolate anion, which has a distinct yellow color and a strong absorbance maximum at approximately 400-413 nm. emerginginvestigators.orgwikipedia.orgsemanticscholar.org The starting material, this compound, does not absorb significantly at this wavelength.

This color change provides a direct method for tracking the progress of the reaction. By measuring the increase in absorbance at this characteristic wavelength over time, the concentration of the released 4-nitrophenol can be calculated using the Beer-Lambert law. pasco.com This data allows for the determination of the initial reaction rate. fountainheadpress.comrheolution.com From plots of absorbance versus time, kinetic parameters such as the reaction order and the rate constant (k) can be derived, providing a quantitative analysis of the hydrolysis reaction. pasco.comfountainheadpress.com

Enzymatic Reaction Mechanisms and Kinetic Profiles

Hydrolase enzymes, such as lipases, can catalyze the cleavage of this compound through a mechanism analogous to their action on natural ester substrates.

Enzyme-Carbamate Complex Formation Kinetics with Hydrolases

The enzymatic reaction between this compound and hydrolases like lipoprotein lipase (B570770) (LPL) is initiated by the formation of a reversible, non-covalent enzyme-carbamate (EC) complex. nih.gov This initial binding step is a prerequisite for the subsequent chemical transformations.

The kinetics of this complex formation are influenced by the structure of the carbamate inhibitor. For 4-nitrophenyl N-alkylcarbamates with shorter alkyl chains (e.g., butyl), the inhibition follows standard saturation kinetics, allowing for the straightforward determination of the binding constant (Kc). nih.gov However, for longer-chain inhibitors such as 4-nitrophenyl N-octylcarbamate and 4-nitrophenyl N-dodecylcarbamate, saturation kinetics are not observed. nih.gov Instead, plots of the pseudo-first-order rate constant for enzyme activity loss versus the inhibitor concentration are concave upward. nih.gov This complex kinetic profile suggests that these longer-chain inhibitors bind to two distinct sites on the enzyme. nih.gov

Detailed Analysis of Carbamylation and Decarbamylation Processes with Lipoprotein Lipase

The interaction of lipoprotein lipase with 4-nitrophenyl N-alkylcarbamates, including the dodecyl derivative, proceeds via a three-stage mechanism that mirrors the acyl-enzyme mechanism seen with ester substrates. nih.govnih.gov

Reversible Complex Formation: The enzyme (E) and the carbamate inhibitor (I) first form a reversible Michaelis-like complex (E•I).

Carbamylation: Following complex formation, a rapid chemical step occurs where the catalytic serine residue in the enzyme's active site performs a nucleophilic attack on the carbamate's carbonyl carbon. This results in the formation of a covalent carbamoyl-enzyme intermediate (E-Carbamoyl) and the release of the 4-nitrophenol leaving group. This step is known as carbamylation and has a rate constant denoted as kc. nih.govnih.gov

This sequence of rapid carbamylation followed by slow decarbamylation leads to a time-dependent loss of enzyme activity. nih.gov In short-term assays, the enzyme activity is rapidly lost as the carbamoyl-enzyme intermediate accumulates. nih.gov Over longer periods (e.g., several hours), a slow return of enzyme activity can be observed as the decarbamylation step proceeds. nih.gov

The table below presents kinetic data for the interaction of lipoprotein lipase with various 4-nitrophenyl N-alkylcarbamates, illustrating the effect of the alkyl chain length on the carbamylation and decarbamylation rates.

| Carbamate Inhibitor | Alkyl Chain Length (n) | Kc (µM) | kc (s⁻¹) | kd (s⁻¹) |

|---|---|---|---|---|

| 4-Nitrophenyl N-butylcarbamate | 4 | 5.4 ± 0.9 | (4.9 ± 0.7) x 10⁻² | (1.4 ± 0.1) x 10⁻⁵ |

| 4-Nitrophenyl N-octylcarbamate | 8 | - | - | (1.2 ± 0.1) x 10⁻⁵ |

| 4-Nitrophenyl N-dodecylcarbamate | 12 | - | - | (3.9 ± 0.3) x 10⁻⁶ |

Data adapted from Shin & Quinn, 1992. nih.gov Note: Kc and kc could not be determined for the octyl and dodecyl derivatives due to complex kinetics indicating binding at more than one site. nih.gov

Pseudo-First-Order Rate Constant Analysis in Enzyme Inhibition Studies

The inhibition of enzymes by this compound and related N-substituted carbamates is frequently analyzed using pre-steady-state kinetics, which allows for the detailed elucidation of the inhibitory mechanism. These carbamates often act as pseudo-substrate inhibitors for serine hydrolases, such as lipases and cholesterol esterases. The inhibition process typically follows a two-step mechanism that can be resolved kinetically. nih.govresearchgate.netnih.gov

The initial step involves the rapid, reversible formation of a non-covalent enzyme-inhibitor complex (E:I). This is followed by a slower, effectively irreversible second step where a covalent bond is formed between the inhibitor and a key active site residue (commonly serine), resulting in a carbamylated, inactive enzyme (E-I).

Under experimental conditions where the inhibitor concentration ([I]) is significantly higher than the enzyme concentration, the reaction follows pseudo-first-order kinetics. The observed rate constant of inhibition (k_obs) exhibits a hyperbolic dependence on the inhibitor concentration, a phenomenon known as saturation kinetics. researchgate.netnih.gov This relationship can be described by the following equation:

k_obs = (k₂ * [I]) / (K_S + [I])

Where:

k_obs is the pseudo-first-order rate constant of enzyme inactivation.

k₂ is the first-order rate constant for the carbamylation of the enzyme within the non-covalent complex (the maximum rate of inactivation).

K_S is the dissociation constant of the initial, non-covalent enzyme-inhibitor complex (E:I). nih.gov

By measuring k_obs at various inhibitor concentrations and fitting the data to this equation (e.g., through non-linear regression of a k_obs vs. [I] plot), researchers can determine the values of both K_S and k₂. nih.gov K_S provides a measure of the initial binding affinity of the inhibitor for the enzyme's active site, while k₂ quantifies the rate of covalent modification. This detailed kinetic analysis is crucial for understanding the structure-activity relationships of carbamate inhibitors and for designing more potent and specific enzyme inactivators. nih.govacs.org

Investigation of Substrate Specificity and Catalytic Activity in Enzymatic Assays

This compound belongs to the broader class of 4-nitrophenyl (p-nitrophenyl or pNP) esters, which are invaluable tools in biochemistry for assaying the activity and determining the substrate specificity of hydrolytic enzymes, particularly esterases and lipases. nih.govresearchgate.net These compounds serve as chromogenic substrates; their enzymatic hydrolysis releases 4-nitrophenol, which, especially under alkaline pH conditions, forms the intensely yellow 4-nitrophenolate anion. nih.gov The rate of formation of this colored product can be monitored continuously using a spectrophotometer (typically at a wavelength of 405-410 nm), providing a direct and convenient measure of enzyme activity. nih.govnih.gov

The investigation of substrate specificity involves comparing the rates of hydrolysis of a homologous series of p-nitrophenyl esters with varying acyl chain lengths. By incubating an enzyme with substrates such as p-nitrophenyl acetate (B1210297) (C2), p-nitrophenyl butyrate (B1204436) (C4), p-nitrophenyl octanoate (B1194180) (C8), p-nitrophenyl dodecanoate (B1226587) (C12), and p-nitrophenyl palmitate (C16), researchers can identify the preferred chain length for that specific enzyme. researchgate.net

For example, studies on wild-type lipase have demonstrated clear differences in catalytic efficiency towards p-nitrophenyl esters of varying carbon lengths. The maximum velocity (Vmax) of the reaction often peaks at a specific chain length, indicating an optimal fit within the enzyme's active site. researchgate.net Data from such an experiment can be used to construct a substrate specificity profile.

| Substrate | Acyl Chain Length | Vmax (U/mg protein) |

|---|---|---|

| p-Nitrophenyl acetate | C2 | 0.42 |

| p-Nitrophenyl butyrate | C4 | 0.95 |

| p-Nitrophenyl octanoate | C8 | 1.10 |

| p-Nitrophenyl dodecanoate | C12 | 0.78 |

| p-Nitrophenyl palmitate | C16 | 0.18 |

This analysis reveals that the enzyme exhibits a preference for medium-chain fatty acid esters, with the highest activity observed for the C8 substrate, p-nitrophenyl octanoate. researchgate.net The activity towards 4-nitrophenyl dodecanoate (C12) is significant but lower than the peak, while activity drops off considerably for very short (C2) and very long (C16) chains. researchgate.net Such data are fundamental to characterizing newly discovered enzymes and understanding the structural basis of their catalytic function. nih.govcore.ac.uk

Catalytic Effects of Self-Assembled Systems on Dodecylcarbamate Reactivity

Role of Reversed Micellar Solutions in Promoting Aminolysis Over Hydrolysis

Reversed micellar solutions provide a unique microenvironment that can significantly alter the rates and pathways of chemical reactions, including the reactions of this compound. These systems consist of nanometer-sized water droplets dispersed in a bulk nonpolar solvent, stabilized by surfactant molecules. The interface created by the surfactant molecules separates the aqueous core from the organic medium.

In the context of dodecylcarbamate reactivity, reversed micelles can selectively promote aminolysis (reaction with an amine) over hydrolysis (reaction with water). researchgate.net This selectivity arises from the ability of the system to concentrate the reactants in specific micro-domains. Hydrophilic amine nucleophiles can be sequestered and concentrated within the polar aqueous cores of the reversed micelles. researchgate.net The carbamate substrate, being amphiphilic, is likely to partition at the micelle-solvent interface, with its polar carbamate and nitrophenyl groups oriented towards the aqueous core and its dodecyl chain extending into the nonpolar bulk solvent.

This co-localization of the amine and the reactive center of the carbamate dramatically increases their effective concentrations, thereby accelerating the bimolecular aminolysis reaction. researchgate.net Conversely, the rate of hydrolysis is dependent on the availability of water molecules. In reversed micellar systems, the amount of water is often limited and controlled (defined by the W₀ = [H₂O]/[surfactant] ratio). By keeping the water content low, the hydrolysis pathway can be suppressed relative to aminolysis, which is driven by the high local concentration of the amine nucleophile. researchgate.net Thus, the structured environment of the reversed micelle acts as a microreactor, favoring the aminolysis pathway by concentrating the reactants and limiting the availability of water.

Mechanisms of Surfactant Head-Anion Catalysis and Concentration Dependence

The reactivity of this compound can be significantly catalyzed by self-assembled surfactant systems in aqueous solutions, particularly by cationic micelles. The mechanism of this catalysis is primarily electrostatic and is highly dependent on the surfactant concentration.

Below the critical micelle concentration (CMC), surfactant molecules exist as monomers and typically have little to no catalytic effect. However, as the concentration increases beyond the CMC, the surfactants aggregate to form micelles. In the case of cationic surfactants (e.g., those with quaternary ammonium (B1175870) head groups), a positively charged surface, known as the Stern layer, is formed. nih.gov This positively charged interface attracts and concentrates negatively charged nucleophiles, such as hydroxide ions (OH⁻) from the bulk aqueous phase, leading to a much higher local pH at the micellar surface than in the bulk solution. chalmers.seresearchgate.net

The carbamate substrate, due to its hydrophobic dodecyl tail, will preferentially bind to and be incorporated within the micelle, positioning its electrophilic carbonyl group at or near this interface, which is rich in nucleophiles. This "concentration effect"—bringing both the substrate and the nucleophile together in the confined volume of the micellar pseudophase—results in a dramatic acceleration of the hydrolysis rate compared to the reaction in bulk water. nih.gov

The catalytic effect is strongly dependent on the surfactant concentration. The reaction rate typically shows a sharp increase at the CMC and continues to rise as more micelles are formed. However, at very high surfactant concentrations, the rate may plateau or even decrease. This decline can be attributed to two factors: the dilution of the substrate among an increasing number of micelles, and the increasing concentration of the surfactant's counter-ions (e.g., Br⁻), which can compete with the hydroxide ions for binding sites at the micellar surface, thereby reducing the effective concentration of the nucleophile at the interface. chalmers.se Conversely, anionic surfactants would repel hydroxide ions, leading to an inhibition of alkaline hydrolysis, a phenomenon known as "micellar protection." chalmers.senih.gov

Spectroscopic and Analytical Characterization Methodologies for 4 Nitrophenyl Dodecylcarbamate and Derivatives

Ultraviolet-Visible Spectrophotometry for Reaction Progress and Product Quantification

UV-Visible spectrophotometry is a valuable tool for monitoring reactions that produce or consume 4-nitrophenyl dodecylcarbamate, primarily by tracking the concentration of the 4-nitrophenolate (B89219) ion. emerginginvestigators.org The synthesis of 4-nitrophenyl carbamates often involves the reaction of an amine with 4-nitrophenyl chloroformate, leading to the formation of the carbamate (B1207046) and the release of 4-nitrophenol (B140041) as a byproduct. Under basic conditions, 4-nitrophenol is deprotonated to form the intensely yellow-colored 4-nitrophenolate ion, which exhibits a strong absorbance maximum around 400-413 nm. emerginginvestigators.orgresearchgate.netresearchgate.net

This distinct spectroscopic signature allows for real-time monitoring of the reaction progress. As the reaction proceeds, the concentration of the 4-nitrophenolate byproduct increases, leading to a corresponding increase in absorbance at its characteristic wavelength. emerginginvestigators.org This relationship is governed by the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. hawaii.edu By creating a calibration curve with known concentrations of 4-nitrophenol, the amount of product formed can be accurately quantified. researchgate.net

This technique is particularly useful for studying the kinetics of reactions, such as the hydrolysis of 4-nitrophenyl carbamates. emerginginvestigators.org The rate of hydrolysis can be determined by monitoring the increase in absorbance of the 4-nitrophenolate ion over time. emerginginvestigators.orgresearchgate.net It has been observed that the hydrolysis of 4-nitrophenyl carbamates is significantly slower than that of corresponding 4-nitrophenyl carbonates under basic conditions. emerginginvestigators.org

It is important to note that the starting material, this compound, does not significantly absorb in the same region as the 4-nitrophenolate ion, preventing spectral overlap and allowing for clear quantification of the released byproduct. emerginginvestigators.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The spectrum will exhibit characteristic signals for the protons of the dodecyl chain, the NH proton of the carbamate group, and the aromatic protons of the 4-nitrophenyl group.

The protons of the long dodecyl alkyl chain will appear as a series of multiplets in the upfield region of the spectrum, typically between δ 0.8 and 1.7 ppm. The terminal methyl (CH₃) group will present as a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups adjacent to the methyl group and those in the middle of the chain will produce complex overlapping multiplets. The methylene group attached to the carbamate nitrogen (–CH₂–NH) will be shifted further downfield due to the deshielding effect of the adjacent nitrogen atom.

The proton of the carbamate (NH) group typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The aromatic protons of the 4-nitrophenyl group will show a characteristic AA'BB' splitting pattern. The two protons ortho to the nitro group will appear as a doublet at a downfield chemical shift (around δ 8.1-8.4 ppm) due to the strong electron-withdrawing nature of the nitro group. The two protons meta to the nitro group (and ortho to the carbamate ester oxygen) will appear as a doublet at a slightly more upfield position (around δ 7.0-7.6 ppm). emerginginvestigators.orgrsc.org

Table 1: Representative ¹H NMR Data for 4-Nitrophenyl Carbamate Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to NO₂) | 8.05 - 8.42 | d |

| Aromatic H (meta to NO₂) | 6.83 - 7.57 | d |

| Carbamate NH | 5.55 (broad) | s |

| Alkyl CH₂ (adjacent to NH) | ~3.2 - 4.5 | t or m |

| Alkyl CH₂ (chain) | ~1.2 - 1.7 | m |

| Alkyl CH₃ (terminal) | ~0.8 - 1.0 | t |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. Data compiled from representative compounds. emerginginvestigators.orgrsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. wikipedia.orgudel.edu

The carbonyl carbon of the carbamate group (C=O) is a key diagnostic signal, appearing significantly downfield in the range of δ 150-155 ppm. The carbon atoms of the 4-nitrophenyl ring will also have distinct chemical shifts. The carbon atom attached to the nitro group (C-NO₂) is typically found around δ 144-148 ppm, while the carbon attached to the carbamate oxygen (C-O) appears around δ 153-156 ppm. The other aromatic carbons will resonate in the region of δ 117-126 ppm.

The carbon atoms of the dodecyl chain will appear in the upfield region of the spectrum. The terminal methyl carbon is the most shielded and will be found at approximately δ 14 ppm. The methylene carbons of the chain will have chemical shifts ranging from approximately δ 22 to 32 ppm, with the carbon adjacent to the carbamate nitrogen being shifted slightly downfield.

Table 2: Representative ¹³C NMR Data for 4-Nitrophenyl Carbamate Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Carbamate C=O | 153.0 - 155.0 |

| Aromatic C (attached to O) | 153.0 - 156.0 |

| Aromatic C (attached to NO₂) | 144.1 - 148.0 |

| Aromatic CH | 117.7 - 126.1 |

| Alkyl CH₂ (adjacent to NH) | ~40 - 45 |

| Alkyl CH₂ (chain) | ~22 - 32 |

| Alkyl CH₃ (terminal) | ~14 |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. Data compiled from representative compounds. emerginginvestigators.orgrsc.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes.

In the IR spectrum of this compound, several key absorption bands are expected. A prominent band corresponding to the N-H stretching vibration of the carbamate group will appear in the region of 3300-3400 cm⁻¹. The C=O stretching vibration of the carbamate carbonyl group is also a strong and characteristic absorption, typically observed around 1700-1760 cm⁻¹. emerginginvestigators.orgrsc.org The presence of the nitro group (NO₂) will give rise to two strong stretching vibrations: an asymmetric stretch around 1520-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹. emerginginvestigators.orgresearchgate.net The C-H stretching vibrations of the dodecyl alkyl chain will be observed in the 2850-2960 cm⁻¹ region. Additionally, C-O stretching and aromatic C=C bending vibrations will be present in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate N-H | Stretch | 3300 - 3400 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Carbamate C=O | Stretch | 1700 - 1760 |

| Aromatic C=C | Bending | ~1595 - 1615 |

| Nitro NO₂ | Asymmetric Stretch | 1520 - 1530 |

| Nitro NO₂ | Symmetric Stretch | 1340 - 1350 |

Note: Frequencies are approximate and can be influenced by the molecular environment and physical state of the sample. Data compiled from representative compounds. emerginginvestigators.orgrsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for determining the purity of this compound and for monitoring the progress of its synthesis or degradation. usgs.govnih.gov This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. usgs.gov

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nemi.govnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like phosphoric acid or a buffer to control pH. nih.govacs.orgsielc.com Due to its long dodecyl chain, this compound is a relatively nonpolar molecule and will be well-retained on a reversed-phase column.

By injecting a solution of the compound, a chromatogram is generated where each component of the mixture appears as a peak at a specific retention time. The area of the peak corresponding to this compound is proportional to its concentration, allowing for quantitative analysis and purity assessment. Impurities from the synthesis, such as unreacted starting materials or byproducts like 4-nitrophenol, will have different retention times and appear as separate peaks. nih.gov This allows for the calculation of the purity of the main product as a percentage of the total peak area.

HPLC is also highly effective for reaction monitoring. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the disappearance of reactants and the appearance of products can be tracked. This provides valuable kinetic information and helps to determine the optimal reaction time for maximizing the yield of this compound. usgs.gov Detection is commonly achieved using a UV-Vis detector, as the 4-nitrophenyl group provides a strong chromophore for sensitive detection. usgs.govnih.gov

Table 4: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Nitrophenol |

| 4-Nitrophenyl chloroformate |

| 4-Nitrophenyl carbonate |

| Acetonitrile |

| Methanol |

Computational and Theoretical Studies of 4 Nitrophenyl Dodecylcarbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ekb.egorientjchem.org While specific DFT studies on 4-nitrophenyl dodecylcarbamate are not extensively documented in publicly available literature, the methodology is well-established for analyzing related chemical structures, such as carbamates and nitro-aromatic compounds. ekb.egplos.orgchemrxiv.org

DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311++G**, can elucidate key aspects of the molecule's electronic properties. ekb.egchemrxiv.org These calculations can determine the optimized molecular geometry, detailing bond lengths and angles. Furthermore, they provide insights into the electronic distribution through the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. ekb.egfudutsinma.edu.ng

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are invaluable for predicting the reactive sites of a molecule. ekb.egorientjchem.org For this compound, the MEP would likely indicate nucleophilic regions around the carbonyl oxygen and the nitro group's oxygen atoms, while electrophilic character would be expected at the carbonyl carbon and the nitrophenyl ring. These theoretical predictions are crucial for understanding the molecule's interaction with biological targets and for designing derivatives with tailored reactivity.

Table 1: Key Parameters from DFT Calculations

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Influences the molecule's potential as a nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Influences the molecule's potential as an electrophile. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Identifies reactive centers for potential chemical and biological interactions. orientjchem.org |

This table is illustrative and based on typical outcomes of DFT calculations for similar molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Enzyme Inhibition Potency

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov Several QSAR studies have been conducted on carbamate (B1207046) derivatives to understand their potential as enzyme inhibitors, particularly for acetylcholinesterase (AChE). nih.govresearchgate.netconicet.gov.ar These studies provide a framework for predicting the inhibitory potency of this compound.

In a typical QSAR study, a series of related compounds with known biological activities (e.g., IC50 values) are used to build a model. plos.org Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that correlates the descriptors with the biological activity. nih.gov

For carbamate inhibitors, QSAR models have highlighted the importance of steric, electrostatic, and hydrophobic interactions in determining their binding affinity to enzymes. nih.gov For instance, studies have suggested that the nature of the substituent on the carbamoyl (B1232498) nitrogen significantly influences the inhibitory activity. nih.gov A well-constructed QSAR model can be used to predict the enzyme inhibition potency of new or untested compounds like this compound and guide the design of more potent inhibitors. researchgate.netnih.gov

Table 2: Representative QSAR Model for Carbamate Inhibitors

| Dependent Variable | Independent Descriptors | Statistical Parameters |

| pIC50 (Enzyme Inhibition) | Steric (e.g., Molar Refractivity) | r² = 0.85 |

| Electrostatic (e.g., Atomic Charges) | q² = 0.75 | |

| Hydrophobic (e.g., logP) | F-statistic = 45.2 |

This table represents a hypothetical QSAR model based on published studies on carbamate inhibitors and is for illustrative purposes.

Molecular Docking and Molecular Dynamics Simulations of Ligand-Enzyme Binding Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a ligand, such as this compound, and a biological target, typically a protein or enzyme. cmu.ac.thnih.gov These methods provide detailed insights into the binding mode, interaction energies, and stability of the ligand-enzyme complex. researchgate.net

Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor. cmu.ac.th The process involves sampling a large number of possible conformations of the ligand within the active site of the enzyme and scoring them based on their binding affinity. nih.gov For this compound, docking studies could reveal key interactions, such as hydrogen bonds between the carbamate or nitro group and amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the dodecyl chain. mdpi.com

Following molecular docking, MD simulations can be employed to assess the stability of the predicted binding pose over time. researchgate.net MD simulations model the atomic movements of the system, providing a dynamic view of the ligand-enzyme complex. researchgate.net This allows for the analysis of the flexibility of both the ligand and the enzyme and the calculation of binding free energies, which are more accurate indicators of binding affinity than docking scores alone. nih.gov

Table 3: Potential Interactions Identified by Molecular Docking

| Interacting Group of Ligand | Potential Interacting Residue in Enzyme | Type of Interaction |

| Carbonyl oxygen of carbamate | Amino acid with H-bond donor (e.g., Serine) | Hydrogen Bond |

| NH group of carbamate | Amino acid with H-bond acceptor (e.g., Histidine) | Hydrogen Bond |

| Nitro group | Polar amino acids | Electrostatic Interaction |

| Dodecyl chain | Hydrophobic pocket (e.g., Leucine, Valine) | Hydrophobic Interaction |

| Phenyl ring | Aromatic amino acids (e.g., Tyrosine, Phenylalanine) | π-π Stacking |

This table is a hypothetical representation of potential interactions based on the structure of this compound and common enzyme active site features.

Computational Modeling of Dodecylcarbamate-Containing Polymer Networks

While the primary focus of research on this compound has been on its potential as a small molecule inhibitor, the dodecylcarbamate moiety can also be incorporated into polymer structures. A study has reported the synthesis of polyglycidols functionalized with dodecylcarbamate groups. mdpi.com

Computational modeling of such polymer networks can provide valuable information about their structure-property relationships. umich.edu Techniques like molecular dynamics simulations can be used to predict the morphology and mechanical properties of these polymers. aps.org For instance, simulations could help understand how the incorporation of the dodecylcarbamate side chains affects the polymer's glass transition temperature, elasticity, and response to external stimuli.

Furthermore, computational models can be used to study the dynamics of bond exchange in dynamic covalent polymer networks. chemrxiv.org If the carbamate linkage is designed to be reversible, modeling could elucidate the mechanisms and kinetics of this process, which is crucial for developing self-healing or recyclable materials. chemrxiv.org Although specific computational modeling studies on dodecylcarbamate-containing polymer networks are not yet widely published, the existing computational frameworks for polymer science offer a promising avenue for future research in this area. umich.eduaps.org

Advanced Research Applications of 4 Nitrophenyl Dodecylcarbamate

Utilization as a Base-Labile Protecting Group in Complex Organic Synthesis

In the intricate world of organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to ensure specific chemical transformations occur at desired locations within a molecule. organic-chemistry.org 4-Nitrophenyl carbamates, including the dodecyl derivative, have emerged as effective base-labile protecting groups for amines. emerginginvestigators.orgemerginginvestigators.org This strategy is particularly valuable when the substrate is sensitive to acidic conditions, which would preclude the use of common acid-labile protecting groups. emerginginvestigators.org

The key to their utility lies in their stability in neutral and acidic aqueous solutions, while being readily cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org The deprotection process is conveniently monitored spectrophotometrically, as the hydrolysis releases 4-nitrophenol (B140041), a compound that appears bright yellow in basic solutions and has a distinct optical absorbance. emerginginvestigators.orgemerginginvestigators.org The 4-nitrophenolate (B89219) ion, formed under basic conditions, provides a clear visual and quantifiable signal of the deprotection progress. emerginginvestigators.org Research has shown that the hydrolysis and subsequent deprotection are most effective at a pH of 12 and above. emerginginvestigators.orgemerginginvestigators.org This orthogonal protection strategy allows for the selective deprotection of the amine group without affecting other protecting groups that are sensitive to different conditions. organic-chemistry.org

The synthesis of 4-nitrophenyl carbamates is typically achieved through the acylation of an amine with 4-nitrophenyl chloroformate. emerginginvestigators.org This method has demonstrated high purification yields, making it an efficient strategy for protecting amine functionalities during multi-step syntheses. emerginginvestigators.org

Table 1: Properties of 4-Nitrophenyl Carbamates as Protecting Groups

| Feature | Description |

|---|---|

| Protection Target | Amine functional groups |

| Cleavage Condition | Mild basic conditions (pH > 12) emerginginvestigators.orgemerginginvestigators.org |

| Stability | Stable in acidic and neutral aqueous solutions emerginginvestigators.orgemerginginvestigators.org |

| Deprotection Monitoring | Spectrophotometric detection of 4-nitrophenol release emerginginvestigators.orgemerginginvestigators.org |

| Key Advantage | Orthogonal to acid-labile protecting groups emerginginvestigators.org |

Development of Chromogenic Substrates for Spectrophotometric Enzyme Activity Assays (e.g., Lipase (B570770) Activity)

The hydrolysis of 4-nitrophenyl esters and carbamates to produce the chromogenic 4-nitrophenolate ion makes them excellent substrates for spectrophotometric enzyme activity assays. emerginginvestigators.orgscielo.sa.cr 4-Nitrophenyl dodecylcarbamate, specifically, can be used to assess the activity of certain esterases and lipases. dergipark.org.trresearchgate.net In these assays, the enzyme catalyzes the hydrolysis of the carbamate (B1207046) bond, releasing 4-nitrophenol. researchgate.net Under basic conditions, the 4-nitrophenol is deprotonated to the 4-nitrophenolate anion, which exhibits a strong absorbance at a specific wavelength, allowing for the quantification of enzyme activity. emerginginvestigators.orgscielo.sa.cr

The rate of the color change is directly proportional to the enzymatic activity, enabling researchers to determine key kinetic parameters such as Vmax and Km. dergipark.org.tr This method provides a continuous and straightforward way to measure enzyme kinetics. nih.gov For instance, studies have utilized various 4-nitrophenyl esters with different carbon chain lengths, including a dodecanoate (B1226587) derivative, to investigate the substrate specificity of lipase variants. dergipark.org.tr These assays are crucial for understanding enzyme function and for screening potential enzyme inhibitors or activators. thermofisher.cn

Table 2: Application of this compound in Enzyme Assays

| Parameter | Description |

|---|---|

| Enzyme Class | Esterases, Lipases dergipark.org.trresearchgate.net |

| Assay Principle | Spectrophotometric detection of 4-nitrophenolate release emerginginvestigators.orgscielo.sa.cr |

| Measured Product | 4-Nitrophenolate ion emerginginvestigators.org |

| Kinetic Data | Vmax, Km dergipark.org.tr |

| Application | Enzyme characterization, inhibitor screening thermofisher.cn |

Design and Synthesis of Enzyme Inhibitors Targeting Specific Hydrolases (e.g., FAAH, MGL, Lipoprotein Lipase)

This compound and related carbamate structures serve as important scaffolds in the design and synthesis of inhibitors for various hydrolase enzymes. researchgate.net These include fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL), which are key enzymes in the endocannabinoid system, as well as lipoprotein lipase. researchgate.netnih.govnih.gov The carbamate moiety can act as a "warhead," reacting with a serine residue in the active site of these enzymes to form a covalent, often slowly reversible, adduct. This mechanism leads to the inactivation of the enzyme. researchgate.netmdpi.com

For example, a series of para-substituted phenolic N-alkyl carbamates have been synthesized and evaluated for their inhibitory potency against FAAH and MGL. researchgate.net These studies have shown that compounds with long alkyl chains, such as a dodecyl group, can exhibit potent and sometimes selective inhibition. researchgate.net The interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates, including the dodecyl derivative, has been shown to proceed via a three-stage mechanism involving reversible complex formation, rapid carbamylation of the enzyme, and slow decarbamylation. researchgate.net This detailed mechanistic understanding is crucial for the rational design of more effective and selective inhibitors for therapeutic applications. mdpi.com

Application in the Functionalization and Preparation of Tailored Polymeric Materials

The reactivity of the 4-nitrophenyl carbamate group makes it a useful tool for the functionalization and preparation of tailored polymeric materials. researchgate.net This approach allows for the introduction of specific functionalities onto a polymer backbone, thereby modifying its properties for particular applications. taylorfrancis.com For instance, polymers can be functionalized by reacting them with compounds containing a 4-nitrophenyl carbamate group. The 4-nitrophenyl group acts as a good leaving group, facilitating the reaction with nucleophilic sites on the polymer. emerginginvestigators.org

This strategy has been employed to create amphiphilic polymers for various applications, such as coating quantum dots to render them water-dispersible. calis.edu.cnnih.gov In a "grafting-to" approach, pre-formed polymers can be modified with molecules containing the desired functional group attached to a 4-nitrophenyl carbamate. researchgate.net This method offers a versatile way to create materials with controlled properties, such as specific adhesion characteristics or biological activity. researchgate.net The ability to tailor polymer properties is essential for developing advanced materials for use in biotechnology, medicine, and nanotechnology. mdpi.comresearchgate.net

Exploration in Chemical Biology for Advanced Probe Development and Mechanistic Studies

In the field of chemical biology, small molecule probes are indispensable tools for studying biological processes within living systems. nih.govnih.gov The structural features of this compound make it an interesting candidate for the development of advanced chemical probes. matthewslab.orguniversiteitleiden.nl The carbamate functionality can be designed to target specific enzyme families, such as serine hydrolases, while the dodecyl chain can influence membrane permeability and interactions with hydrophobic pockets in proteins. researchgate.netuniversiteitleiden.nl

The 4-nitrophenyl group, with its potential for chromogenic or fluorogenic signaling upon displacement, can be incorporated into activity-based probes (ABPs). emerginginvestigators.org ABPs are designed to covalently label the active form of an enzyme, providing a direct readout of enzyme activity in complex biological samples. universiteitleiden.nl The development of such probes based on the 4-nitrophenyl carbamate scaffold could enable the discovery of new enzyme functions, the identification of novel drug targets, and a deeper understanding of enzymatic mechanisms at the molecular level. matthewslab.orguniversiteitleiden.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.